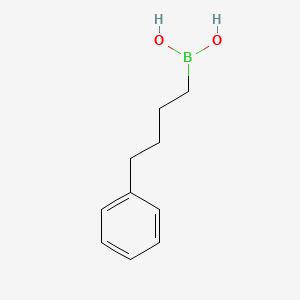

Phenylbutylboronic acid

Description

Contextualization within Organoboron Chemistry

Organoboron chemistry is a branch of chemistry that studies organoboron compounds, which are organic compounds containing a carbon-to-boron bond. wikipedia.org These compounds, particularly organoboranes (derivatives of borane, BH₃), are pivotal as reagents, catalysts, and synthetic intermediates in modern organic chemistry. wikipedia.org A key feature of organoboranes is the sp²-hybridized boron atom, which possesses an empty p-orbital, rendering them mild Lewis acids. wikipedia.org

Within this broad class, boronic acids, which have the general formula RB(OH)₂, are a prominent family. They are generally stable, easy to handle, and less toxic than many other organometallic reagents, which contributes to their widespread use. wikipedia.orgenamine.net Phenylbutylboronic acid, with its chemical formula C₁₀H₁₅BO₂, belongs to this family. It is characterized by a butyl chain linking a phenyl group to the boronic acid functional group. This structure places it within the category of alkylboronic acids, which are important building blocks in organic synthesis. enamine.netmolaid.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (4-phenylbutyl)boronic acid |

| CAS Number | 36329-86-9 |

| Chemical Formula | C₁₀H₁₅BO₂ |

This table is based on data from commercial suppliers and chemical databases. fluorochem.co.uk

Evolution of Research Interests in Boronic Acids

Research interest in boronic acids has expanded dramatically over the past two decades. nih.gov Initially valued primarily as versatile reagents in organic synthesis, their role has grown to encompass medicinal chemistry, materials science, and chemical sensing. nih.govresearchgate.net

A cornerstone application that propelled boronic acids to prominence is the Suzuki-Miyaura cross-coupling reaction. libretexts.org First reported in 1981, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org Its reliability and functional group tolerance have made it a vital tool for synthesizing complex molecules, including biaryls, styrenes, and conjugated systems. libretexts.orgnumberanalytics.com The development of new catalysts and ligands continues to refine this reaction for even more challenging substrates, such as sterically hindered aryl chlorides. liv.ac.uk

More recently, the unique electronic properties of the boron atom have been exploited in other areas. The Lewis acidity of boronic acids allows them to reversibly bind with diols, a property that has been foundational for the development of sensors for carbohydrates like glucose. mdpi.comrsc.org This interaction can trigger changes in fluorescence or color, forming the basis for optical and electrochemical sensors. rsc.orgnih.govnih.gov

In medicinal chemistry, the ability of the boronic acid group to form a reversible covalent bond with the active site of certain enzymes, particularly serine proteases, has led to a surge in drug discovery efforts. nih.govmdpi.com This has resulted in the approval of several boronic acid-based drugs, such as the proteasome inhibitor bortezomib (B1684674) for treating multiple myeloma. mdpi.comnih.gov Researchers continue to explore boronic acids to enhance drug potency and overcome resistance. nih.govnih.gov

Significance of this compound as a Model Compound

This compound serves as a significant model compound, particularly in the exploration and optimization of synthetic methodologies. As an alkylboronic acid, it represents a class of substrates that can present different challenges in cross-coupling reactions compared to their more commonly used arylboronic acid counterparts.

Research into Suzuki-Miyaura couplings often uses a range of boronic acids to test the scope and limitations of a new catalyst system. This compound, with its specific combination of an alkyl spacer and an aryl terminus, can provide valuable data on how a catalyst performs with substrates that are not purely aromatic. For instance, the steric and electronic properties of the 4-phenylbutyl group can influence reaction rates and yields, providing insights that are crucial for generalizing a synthetic method.

Furthermore, in the context of developing new applications for organoboron compounds, this compound and its derivatives are used as building blocks. For example, boronic acid pinacol (B44631) esters, such as this compound (+)-pinanediol ester, are used in synthetic sequences to build more complex molecules. googleapis.com The study of such fundamental compounds is essential for advancing the broader field of organoboron chemistry, from catalysis to the synthesis of advanced materials.

Properties

IUPAC Name |

4-phenylbutylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12-13H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSAQPFIBRNXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC1=CC=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307551 | |

| Record name | B-(4-Phenylbutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36329-86-9 | |

| Record name | B-(4-Phenylbutyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36329-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Phenylbutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Route Design for Phenylbutylboronic Acid

General Strategies for Organoboronic Acid Synthesis

The creation of the crucial carbon-boron bond in organoboronic acids can be achieved through several powerful synthetic methods. These strategies are broadly categorized into boronation reactions and metal-catalyzed hydroboration approaches.

Boronation Reactions

Boronation reactions are a cornerstone of organoboronic acid synthesis, enabling the direct introduction of a boronyl group onto a carbon framework. These methods are particularly significant as they provide precursors for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netsigmaaldrich.com

One of the most prevalent strategies involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate. rsc.orgwikipedia.org This is followed by hydrolysis to yield the boronic acid. The choice of base is critical to the success of these reactions. sigmaaldrich.com

Direct C-H Borylation: A more contemporary and atom-economical approach is the direct C-H borylation of aromatic and aliphatic hydrocarbons. wikipedia.org This method, often catalyzed by transition metals like iridium, allows for the conversion of a C-H bond directly to a C-B bond, minimizing the need for pre-functionalized starting materials and reducing byproducts. researchgate.netwikipedia.orgoup.com The regioselectivity of this reaction is often governed by steric factors. wikipedia.org

Miyaura Borylation: The Miyaura borylation reaction is a palladium-catalyzed process that couples a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), with an organic halide or triflate. sigmaaldrich.comrsc.orgorganic-chemistry.org This method is highly valued for its broad functional group tolerance and the use of commercially available starting materials. rsc.org

| Boronation Method | Description | Key Features |

| Organometallic Reagents | Reaction of Grignard or organolithium reagents with trialkyl borates followed by hydrolysis. | Widely applicable, but sensitive to functional groups. sigmaaldrich.comrsc.org |

| Direct C-H Borylation | Transition-metal catalyzed direct conversion of a C-H bond to a C-B bond. | Atom-economical, utilizes readily available hydrocarbons. researchgate.netwikipedia.org |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of a diboron reagent with an organic halide or triflate. | High functional group tolerance, uses stable diboron reagents. sigmaaldrich.comrsc.org |

Metal-catalyzed Hydroboration Approaches

Metal-catalyzed hydroboration involves the addition of a boron hydride, such as pinacolborane (HBpin) or catecholborane, across a carbon-carbon multiple bond (alkene or alkyne). researchgate.netoup.com This reaction is a powerful tool for the synthesis of alkyl- and alkenylboronic esters. Various transition metal catalysts, including those based on rhodium and iridium, have been developed to control the regioselectivity and stereoselectivity of the hydroboration. oup.comchemistry.or.jp For instance, certain rhodium catalysts can achieve the trans-hydroboration of terminal alkynes. oup.com

Precursor Chemistry and Starting Material Considerations

The synthesis of phenylbutylboronic acid specifically can be approached from different starting materials. A common precursor strategy involves the use of a phenyl-containing starting material that can be functionalized with a butylboronic acid moiety or a butyl-containing starting material that can be arylated.

For example, a synthetic route could commence with a suitable phenyl halide, such as 4-bromobutylbenzene. This precursor can then undergo a Miyaura borylation reaction with a diboron reagent to introduce the boronic ester group. Alternatively, one could start with a butylboronic ester and perform a Suzuki-Miyaura cross-coupling reaction with a phenyl halide. The choice of precursors is often dictated by commercial availability and the compatibility of functional groups present in the molecule.

Functionalization Strategies for this compound Scaffolds

Once the core this compound scaffold is synthesized, further modifications can be introduced to tailor its properties for specific applications. These functionalization strategies can target either the phenyl ring or the boron center.

Modification of the Phenyl Moiety

The phenyl ring of this compound offers several positions for functionalization through electrophilic aromatic substitution or other aromatic functionalization reactions. wikipedia.org Depending on the directing effects of the butylboronic acid group and any other substituents present, functional groups such as nitro, halogen, or acyl groups can be introduced. These modifications can influence the electronic properties and steric profile of the molecule. wikipedia.org

Mechanistic Investigations of Reactions Involving Phenylbutylboronic Acid

Lewis Acidic Behavior of Boron in Reaction Pathways

The boron atom in phenylbutylboronic acid possesses a vacant p-orbital, rendering it an effective electron pair acceptor, a defining characteristic of a Lewis acid. solubilityofthings.comsolubilityofthings.comlibretexts.org This Lewis acidity is fundamental to its ability to activate substrates and participate in catalytic cycles.

A key feature of Lewis acids is their capacity to form coordinate covalent bonds with Lewis bases, which are species that can donate an electron pair. solubilityofthings.comlibretexts.org In the context of organic reactions, this compound can activate various substrates, particularly those containing heteroatoms with lone pairs such as oxygen and nitrogen, by forming a coordinate bond. solubilityofthings.com This interaction enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For instance, in reactions involving carbonyl compounds, the boron atom coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the positive charge on the carbonyl carbon. This activation facilitates the subsequent addition of a nucleophile. numberanalytics.comnumberanalytics.com The formation of these adducts, or coordination compounds, is a critical step in many reactions catalyzed by Lewis acids. solubilityofthings.com

The Lewis acidic nature of this compound allows it to function as a catalyst in various reactions, including dehydration and condensation processes. In these catalytic cycles, the boronic acid can activate a substrate, facilitate the desired transformation, and then be regenerated to participate in subsequent cycles. For example, in a condensation reaction, this compound can activate a carbonyl component, promoting the formation of an intermediate that then reacts with a nucleophile. Subsequent elimination of water (dehydration) can be facilitated by the boronic acid, which can act as a water scavenger or stabilize the transition state of the elimination step. This catalytic behavior is central to processes like the Petasis borono-Mannich reaction. organic-chemistry.orgyoutube.com

Nucleophilic Addition Reactions Mediated by Boronic Acids

This compound and other organoboronic acids are key components in multicomponent reactions that involve nucleophilic addition steps. The Petasis reaction is a prime example of this reactivity.

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgyoutube.comwikipedia.org This reaction is a powerful tool for the synthesis of a wide array of compounds, including amino acids, amino alcohols, and various heterocyclic structures. organic-chemistry.orgnih.gov

The mechanism of the Petasis reaction is believed to proceed through several equilibrium steps. organic-chemistry.org Initially, the amine and the carbonyl compound condense to form an iminium ion. The boronic acid then reacts with this electrophilic intermediate. A key and often irreversible step involves the transfer of the organic group (in this case, the phenylbutyl group) from the boron atom to the iminium carbon. organic-chemistry.orgwikipedia.org This transfer results in the formation of the final product. The reaction tolerates a wide range of functional groups on all three components. wikipedia.orgorganic-chemistry.org

The use of specific substrates can lead to highly functionalized products. For example, the reaction with glyoxylic acid provides a direct route to unnatural α-amino acids. organic-chemistry.org When α-hydroxy aldehydes are used, the reaction can proceed with high diastereoselectivity to form β-amino alcohols. wikipedia.org

| Reactant Type | Role in Reaction | Example Substrates | Notable Outcomes |

|---|---|---|---|

| Amine | Nucleophile precursor | Secondary amines, primary amines, anilines | Forms part of the final substituted amine product |

| Carbonyl | Electrophile precursor | Paraformaldehyde, glyoxylic acid, α-hydroxy aldehydes | Determines the backbone of the product |

| Boronic Acid | Nucleophile source | This compound, vinylboronic acids, arylboronic acids | Transfers its organic group to the iminium ion |

A central mechanistic question in boronate chemistry, including the Petasis reaction, is whether the transfer of the nucleophilic group from the boron to the electrophile occurs via an intermolecular or intramolecular pathway. One proposed mechanism for the Petasis reaction suggests that the transfer is intramolecular. organic-chemistry.org In this model, an adduct is formed between the boronic acid and the iminium ion intermediate, and the subsequent transfer of the organic ligand from the boron to the carbon occurs within this complex. organic-chemistry.org

Computational studies on related systems, such as phosphonium-borohydrides, have explored the thermodynamics of intermolecular versus intramolecular transfer processes. These studies indicate that connecting the Lewis acid and base components can influence the favorability of hydride or proton transfer. rsc.org While directly analogous studies on this compound in the Petasis reaction are specific, the general principles suggest that the geometry and electronic nature of the transition state play a crucial role in determining the preferred pathway. In some cases, an intramolecular transfer is favored as it can proceed through a more organized, lower-energy transition state.

Reactivity in Stereoselective Transformations

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.comwikipedia.org this compound can participate in stereoselective transformations, particularly when chiral substrates or catalysts are employed.

In the context of the Petasis reaction, if a chiral amine or a chiral α-hydroxy aldehyde is used, a high degree of diastereoselectivity can be achieved. wikipedia.org For example, the reaction of a chiral α-hydroxy aldehyde with an amine and a boronic acid can lead to the formation of a single diastereomer of the corresponding β-amino alcohol. wikipedia.org This stereocontrol is attributed to the formation of a rigid, cyclic intermediate where the boronic acid coordinates to both the nitrogen of the imine and the oxygen of the hydroxyl group, leading to a facial-selective, intramolecular transfer of the phenylbutyl group. wikipedia.org

The ability to achieve high stereoselectivity makes reactions involving this compound valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.govmsu.edu The predictability of the stereochemical outcome is crucial for the synthesis of complex molecules with defined three-dimensional structures. inflibnet.ac.in

| Chiral Component | Resulting Product Type | Observed Selectivity | Proposed Mechanistic Feature |

|---|---|---|---|

| Chiral Amine | Chiral substituted amine | High diastereoselectivity | Formation of a diastereomeric iminium ion intermediate |

| Chiral α-Hydroxy Aldehyde | β-Amino alcohol | High diastereoselectivity (often anti-product) wikipedia.org | Formation of a cyclic boronate intermediate facilitating intramolecular transfer wikipedia.org |

Investigation of Acid-Base Equilibria and Solvation Effects

The reactivity and utility of this compound in chemical reactions are profoundly influenced by its acid-base properties and the solvent environment. Understanding these factors is crucial for predicting reaction outcomes and optimizing conditions. This section details the fundamental acid-base equilibria involving this compound and the significant role of solvation in modulating its behavior.

Detailed Research Findings

Acid-Base Equilibria of this compound

This compound, like other boronic acids, is not a Brønsted-Lowry acid (a proton donor) but a Lewis acid, meaning it accepts a pair of electrons. google.com In aqueous solutions, the boron atom's empty p-orbital readily accepts a lone pair from a Lewis base, typically a hydroxide (B78521) ion from water. This interaction leads to the formation of a tetrahedral boronate anion, B(OH)₄⁻. The equilibrium established is between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. google.comlibretexts.org

The equilibrium can be represented as follows:

R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺

The strength of this Lewis acidity is quantified by its pKa value. While specific experimental pKa values for 4-phenylbutylboronic acid are not extensively documented in the literature, its acidity can be reliably estimated based on the well-studied phenylboronic acid (PBA). Aryl boronic acids are generally more acidic than their alkyl counterparts. google.com The pKa of a boronic acid is sensitive to the electronic nature of its substituents. Electron-donating groups increase the pKa (decrease acidity), while electron-withdrawing groups decrease the pKa (increase acidity). google.com

The 4-phenylbutyl group consists of a phenyl ring and a butyl chain. The butyl group is an alkyl substituent, which is weakly electron-donating through an inductive effect. Compared to phenylboronic acid, where the boronic acid group is directly attached to the aromatic ring, the butyl spacer in 4-phenylbutylboronic acid isolates the boronic acid functionality from the ring's direct electronic influence. Therefore, its acidity is expected to be more characteristic of an alkylboronic acid. This generally results in a slightly higher pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The increased electron density on the boron atom from the butyl group makes it a weaker Lewis acid.

Table 1: Comparison of Experimental and Estimated pKa Values for Boronic Acids in Water This table includes an estimated value for 4-phenylbutylboronic acid based on established chemical principles.

| Compound Name | Structure | pKa in Water | Reference/Note |

| Phenylboronic Acid | C₆H₅B(OH)₂ | ~8.8 | Experimental Value |

| 4-Phenylbutylboronic Acid | C₆H₅(CH₂)₄B(OH)₂ | ~9.5 - 10.2 | Estimated |

This equilibrium between the neutral acid and the anionic boronate is critical, as the tetrahedral boronate form is often the more reactive species in certain reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov

Solvation Effects

Solvation refers to the interaction between a solute and the solvent, which stabilizes the solute species and can significantly influence chemical reactivity and equilibrium positions. youtube.com The nature of the solvent—whether it is protic (e.g., water, methanol) or aprotic (e.g., DMSO, THF)—plays a defining role in the behavior of this compound.

Protic Solvents: In protic solvents like water, solvent molecules can form hydrogen bonds with the hydroxyl groups of the boronic acid. More importantly, they can act as Lewis bases, coordinating with the boron atom and facilitating the formation of the tetrahedral boronate anion. Current time information in Bangalore, IN.libretexts.org This stabilization of the anionic form can shift the acid-base equilibrium and enhance the reactivity of the boronic acid in pathways that proceed through the boronate. Current time information in Bangalore, IN.

Aprotic Solvents: In aprotic solvents, the formation of the boronate anion via interaction with the solvent is less favorable. Under anhydrous conditions, boronic acids can exist in equilibrium with their cyclic anhydride (B1165640) trimers, known as boroxines. nih.gov The solvation of reactants, transition states, and products dictates the energetic landscape of a reaction. frontiersin.org The this compound molecule has both a nonpolar character (the phenylbutyl chain) and a polar character (the boronic acid group). The choice of solvent can preferentially solvate one part of the molecule, influencing its conformation and availability for reaction. For instance, a nonpolar solvent might better solubilize the phenylbutyl tail, while a polar solvent will interact more strongly with the B(OH)₂ head.

The ability of a solvent to stabilize charged intermediates is a key factor. Solvents with high dielectric constants are more effective at stabilizing charged species, which can lower the activation energy for reactions involving ionic transition states. frontiersin.org

Table 2: Influence of Solvent Properties on Acid-Base Equilibria This table presents general trends for boronic acids, which are applicable to this compound.

| Solvent | Solvent Type | Dielectric Constant (ε) | General Effect on Boronic Acid Equilibrium |

| Water | Protic | 80.1 | Promotes formation of the tetrahedral boronate anion; stabilizes charged species. libretexts.orglibretexts.org |

| Methanol (B129727) | Protic | 32.7 | Can form esters with the boronic acid; also promotes boronate formation. libretexts.org |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 46.7 | Stabilizes cations well but is less effective at solvating anions via H-bonding, potentially altering reactivity compared to water. libretexts.org |

| Tetrahydrofuran (THF) | Aprotic, Nonpolar | 7.6 | Favors the neutral trigonal form and the formation of boroxine (B1236090) anhydrides. nih.gov |

Catalytic Applications of Phenylbutylboronic Acid and Its Derivatives

Organoboron Acid Catalysis in Organic Synthesis

Organoboron acids, including phenylbutylboronic acid, are stable and soluble in organic solvents, making them effective Lewis acid catalysts for numerous chemical reactions. nih.gov Their catalytic activity often involves the reversible formation of a covalent bond with oxygen-containing functional groups. nih.gov

Boronic acids are highly effective catalysts for esterification and amidation reactions. nih.gov The catalytic cycle typically proceeds through the formation of a mixed anhydride (B1165640) between the boronic acid and a carboxylic acid. This intermediate activates the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol or an amine. nih.govchemguide.co.uk This method is particularly useful for site-selective acylation reactions under mild conditions. nih.gov

The general mechanism for boronic acid-catalyzed esterification is outlined below:

Step 1: The boronic acid reacts with the carboxylic acid to form a mixed anhydride intermediate.

Step 2: The alcohol attacks the activated carbonyl carbon of the mixed anhydride.

Step 3: A tetrahedral intermediate is formed.

Step 4: The intermediate collapses, eliminating the boronic acid and forming the ester product.

While traditional esterification often requires high temperatures and strong acids, boronic acid catalysis offers a milder alternative. chemguide.co.uk Similarly, direct amidation of carboxylic acids with amines can be challenging due to the formation of unreactive ammonium (B1175870) salts. mdpi.com Boronic acid catalysis provides a pathway to overcome this limitation. nih.govresearchgate.net

Organoboron compounds, including boric acid and its derivatives, are effective catalysts for carbonyl condensation reactions, such as aldol (B89426) and Mannich reactions. nih.govsemanticscholar.org These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. ulethbridge.ca

In aldol-type reactions, the boronic acid can act as a Lewis acid, activating the carbonyl group of an aldehyde or ketone, making it more electrophilic and susceptible to attack by an enolate. nih.govlibretexts.org Boric acid has been shown to catalyze cross-aldol condensations between aldehydes and ketones to produce α,β-unsaturated carbonyl compounds. semanticscholar.org Similarly, boric acid has been used to promote three-component Mannich reactions, yielding a variety of β-amino carbonyl compounds. nih.gov

Boronic acids have demonstrated their utility as catalysts in cycloaddition reactions. nih.gov They can promote these reactions through Lewis-acid activation of the reactants or by mediating the reaction through hydrogen bonding. nih.gov For instance, in [4+2] cycloadditions (Diels-Alder reactions), ortho-substituted arylboronic acids can activate unsaturated carboxylic acids. nih.gov In some cases, phenylboronic acid, in conjunction with a copper(II) salt, catalyzes the [3+2] cycloaddition of azides and terminal alkynes to form 1,4-disubstituted-1,2,3-triazoles. scielo.org.mx In this system, the phenylboronic acid serves to reduce copper(II) to the active copper(I) species. scielo.org.mx

Phenylboronic acid and its derivatives can participate in and catalyze alkylation and cross-dehydrogenative coupling (CDC) reactions. libretexts.org CDC reactions are a powerful class of transformations that form C-C or C-N bonds directly from two C-H bonds, typically with the aid of an oxidant. libretexts.orgnih.gov This approach avoids the need for pre-functionalized starting materials. nih.gov

For example, a rhodium-phosphine complex combined with an inorganic base has been used to catalyze the hydroxymethylation of phenylboronic acids with paraformaldehyde to synthesize benzyl (B1604629) alcohols. researchgate.net In other systems, iron has been shown to catalyze the CDC reaction between the C(sp²)–H bonds of indoles and the C(sp³)–H bonds of ethers, where it acts as a Lewis acid catalyst for both C-C bond coupling and C-O bond cleavage. beilstein-journals.org

Role in Green Chemistry Approaches to Catalysis

Organoboron acids are particularly attractive catalysts from a green chemistry perspective. nih.govcatalysis.blog Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. catalysis.blog this compound and related compounds align with these principles due to their typically low toxicity and their ability to promote reactions with high chemoselectivity, which can reduce the need for protecting groups. nih.gov

Furthermore, the use of boric acid itself as a catalyst, often in aqueous solutions, avoids the need for organic solvents, a key goal of green chemistry. nih.govsemanticscholar.org Solid acids like zeolites, which can be easily separated and recycled, are also considered green catalysts. wiley-vch.de The principles of green catalysis focus on minimizing environmental impact by reducing waste, using less energy, and employing sustainable resources. catalysis.blog

Homogeneous and Heterogeneous Catalytic Systems

Catalytic systems can be classified as either homogeneous or heterogeneous. In homogeneous catalysis , the catalyst is in the same phase as the reactants, for example, a soluble catalyst in a solution. wikipedia.orgsavemyexams.com this compound, being soluble in many organic solvents, often acts as a homogeneous catalyst. nih.gov This allows for high catalyst activity and selectivity. wikipedia.org However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products. wikipedia.orgmdpi.com

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. savemyexams.comlibretexts.org These systems are advantageous due to the ease of catalyst separation and recycling. mdpi.commdpi.com While this compound is primarily used in homogeneous systems, research into immobilizing boronic acids onto solid supports to create heterogeneous catalysts is an active area. This approach combines the catalytic activity of the boronic acid with the practical benefits of a heterogeneous system. For instance, boric acid supported on silica (B1680970) has been used as a heterogeneous catalyst. nih.gov

Catalyst Design Principles for Enhanced Activity and Selectivity

The efficacy of catalysts derived from this compound in various chemical transformations is not inherent but is the result of deliberate and strategic design. Enhancing catalytic activity—the rate at which a reaction proceeds—and selectivity—the ability to favor the formation of a specific product—requires a deep understanding of the reaction mechanism at a molecular level. ugent.benumberanalytics.com Researchers have developed several key principles to design and modify this compound-based catalysts for optimal performance. These strategies primarily revolve around the modulation of electronic properties, steric hindrance, and the introduction of cooperative functionalities.

Electronic Tuning of the Boron Center

The Lewis acidity of the boron atom is a critical parameter influencing the catalytic cycle. Modifications that increase the electrophilicity of the boron center can significantly enhance the catalyst's ability to activate substrates.

Ligand and Structural Modifications

The ligands coordinated to the metal center in transition-metal-catalyzed reactions (where this compound is a reagent) or the structural scaffold of the organocatalyst itself play a pivotal role in determining activity and selectivity.

Steric Effects: The size and shape of the catalyst assembly can dictate which molecules can approach the active site and in what orientation. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, bulky ligands on the palladium center can enhance catalytic performance. nih.gov Increased steric bulk is often correlated with higher catalytic activity. For example, in the coupling of phenylboronic acid with bromobenzene, palladium complexes featuring bulky α-diimine ligands with tert-butyl groups demonstrated superior performance. nih.gov This steric hindrance can promote the crucial reductive elimination step in the catalytic cycle and stabilize the active catalytic species.

Bifunctional Catalyst Design: A sophisticated strategy involves designing catalysts that can perform more than one function. This can be achieved by incorporating a secondary functional group into the catalyst structure that can participate in the reaction mechanism. For example, novel boronic acids based on a biphenyl (B1667301) scaffold and substituted with a thioether group have been developed for direct amide synthesis. researchgate.net This design concept of bifunctional activation, where the boronic acid activates the carboxylic acid and the thioether group potentially interacts with the amine, leads to good reactivity for a wide range of substrates. researchgate.net

Another innovative approach is the use of an "anchoring group" on the substrate, which is designed to interact with the catalyst through non-covalent forces. A tailored benzamide (B126) group in a substrate, for example, can form hydrogen bonds and π-π stacking interactions with a chiral acid catalyst, creating a highly organized transition state that allows for high enantioselectivity. nih.gov

Advanced Catalyst Architectures

Moving beyond simple molecular catalysts, researchers are designing complex, structured systems to enhance performance, stability, and recyclability.

Covalent Organic Frameworks (COFs): COFs are porous crystalline polymers with a highly ordered structure. They can be designed at a molecular level to serve as highly efficient photocatalysts for reactions involving arylboronic acids. rsc.org By constructing a COF with alternating electron donor and acceptor units, it is possible to create a material with a suitable band gap, strong visible light absorption, and efficient charge separation and transport—all properties of a high-efficiency photocatalyst. rsc.org For example, a COF built from 4,4′-(2,1,3-benzothiadiazole-4,7-diyl)dianiline (an electron acceptor) and a complementary donor unit showed high activity in the photocatalytic conversion of arylboronic acids to phenols. rsc.org

Supramolecular Engineering: The principles of supramolecular chemistry can be used to create highly efficient photocatalysts. By encapsulating a photosensitizer molecule within the cavity of a host molecule like cucurbit numberanalytics.comuril, its photophysical properties can be dramatically altered. researchgate.net This host-guest interaction can promote the generation of the catalytically active triplet state and facilitate energy and electron transfer, leading to significantly improved performance in reactions such as the oxidative hydroxylation of arylboronic acids. researchgate.net

The following tables summarize the impact of different design strategies on catalyst performance in reactions involving boronic acids.

Table 1: Effect of Electronic Modification on Catalyst Activity

| Catalyst System | Modification | Target Reaction | Outcome | Reference |

|---|---|---|---|---|

| Arylboronic Acid | Introduction of fluorine atoms | Alcohol activation | Increased catalyst acidity and electrophilic activation | nih.gov |

| Ferrocene (B1249389) Boronic Acid | Oxidation to cationic Ferrocenium salt | Friedel-Crafts benzylation | Significantly higher catalytic activity compared to the neutral parent catalyst | nih.gov |

Table 2: Influence of Ligand Steric Bulk in Suzuki-Miyaura Coupling

| Catalyst | Ligand Feature | Reactants | Yield (%) | Reference |

|---|---|---|---|---|

| Pd A | Bulky acenaphthene (B1664957) ligand with o-tert-butyl group | Phenylboronic acid + Bromobenzene | High | nih.gov |

| Ni A | Less bulky phenyl groups | Phenylboronic acid + Bromobenzene | Lower than Pd A | nih.gov |

Table 3: Performance of Advanced Catalyst Architectures

| Catalyst Type | Design Principle | Application | Key Performance Metric | Reference |

|---|---|---|---|---|

| BTT-BTDDA-COF | Donor-Acceptor Structure | Photocatalytic conversion of arylboronic acid to phenol (B47542) | High catalytic performance and good recyclability | rsc.org |

These design principles—spanning electronic tuning, steric control, and the creation of advanced, multifunctional architectures—provide a robust toolbox for developing highly active and selective catalysts based on the this compound motif for a wide array of chemical transformations.

Supramolecular Chemistry and Molecular Recognition Properties

Non-Covalent Interactions Governing Assembly

The assembly of phenylbutylboronic acid into more complex supramolecular architectures is directed by a combination of weak intermolecular forces. yu.edu.jo These non-covalent interactions, including hydrogen bonding, π-stacking, and metal coordination, dictate the structure and function of the resulting assemblies. supramolecularevans.comlibretexts.orgnumberanalytics.com

Hydrogen bonds are crucial non-covalent interactions in chemistry and biology, forming the basis for complex supramolecular structures. supramolecularevans.comnih.gov They occur when a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) is attracted to another nearby electronegative atom. libretexts.orglibretexts.org The boronic acid group (-B(OH)₂) of this compound is a potent participant in hydrogen bonding, acting as both a hydrogen bond donor (from its -OH groups) and an acceptor (at the oxygen atoms).

This dual capability allows for the formation of extensive and robust hydrogen-bonding networks. rsc.orgresearchgate.net For instance, in the solid state, boronic acid molecules often self-assemble into dimers or polymeric chains through hydrogen bonds. These networks are not random; they create ordered arrangements that define the macroscopic properties of the material. libretexts.org The presence of other molecules, or "guests," can influence and become part of these intricate networks, leading to the formation of co-crystals and other complex assemblies. yu.edu.joresearchgate.net The stability and dynamics of these networks can be influenced by factors like the acidity of the surrounding environment. rsc.org

Pi-stacking (π-π) interactions are non-covalent forces that occur between aromatic rings. wikipedia.org The phenyl group of this compound, being an electron-rich π-system, is capable of engaging in these interactions. wikipedia.orgcolostate.edu These interactions are fundamental to the assembly of many biological and synthetic structures, contributing to the stability of DNA and the folding of proteins. wikipedia.orgnih.gov

In the context of this compound, π-stacking can occur between the phenyl rings of adjacent molecules, promoting their orderly packing. pku.edu.cn This interaction, driven by a combination of electrostatic and dispersion forces, typically results in either a face-to-face (staggered) or an edge-to-face (T-shaped) arrangement of the aromatic rings. colostate.edu These interactions are a key driving force in the self-assembly process, often working in concert with hydrogen bonding to create well-defined nanostructures. pku.edu.cnnih.gov The interplay between π-stacking and other non-covalent forces is essential for molecular recognition and the formation of host-guest complexes. frontiersin.orglibretexts.org

Metal coordination involves the interaction between a metal ion (acting as a Lewis acid) and a ligand (a Lewis base). This interaction can be a powerful tool for constructing complex and functional supramolecular architectures. rsc.orgnih.govnih.gov The boronic acid moiety can act as a ligand, coordinating with various metal ions. This coordination can guide the self-assembly of organic ligands into specific nanomaterials, with the geometry and properties of the final structure being influenced by the choice of metal ion. nih.gov

The coordination of metal ions to ligands like this compound can lead to the formation of discrete, polyhedral structures known as metallacages or extended networks called coordination polymers. nih.gov These metal-coordinated structures have unique properties derived from both the organic components and the metal centers, with applications in areas like catalysis and materials science. rsc.orgrsc.orgmdpi.com The final architecture is determined by the coordination geometry of the metal ion and the structure of the organic linker. nih.gov

Table 1: Overview of Non-Covalent Interactions in this compound Assembly

| Interaction Type | Key Interacting Group | Description | Typical Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding | Boronic acid (-B(OH)₂) | Acts as both a donor and acceptor to form directional bonds with other electronegative atoms. libretexts.orglibretexts.org | Formation of dimers, polymers, and extended networks; crucial for structural stability. researchgate.netyasara.org |

| Pi-Stacking | Phenyl ring (-C₆H₅) | Attraction between the electron clouds of aromatic rings, leading to stacked or T-shaped arrangements. wikipedia.orgcolostate.edu | Directs the packing of molecules; contributes to the stability of layered structures. pku.edu.cn |

| Metal Coordination | Boronic acid (-B(OH)₂) | The boronic acid group can act as a ligand, binding to metal ions. nih.gov | Forms discrete metallacages or extended coordination polymers; introduces new functionalities. rsc.orgnih.gov |

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry is a central concept in supramolecular science where a larger 'host' molecule forms a complex with a smaller 'guest' molecule through non-covalent interactions. supramolecularevans.comlibretexts.orgnih.gov this compound and its derivatives are excellent hosts, particularly for guest molecules containing diol functionalities. thno.org

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol moieties. nih.govrsc.org This reaction results in the formation of a five- or six-membered cyclic boronate ester. researchgate.net This interaction is highly specific and its strength is dependent on factors such as the pH of the solution, the pKa of the boronic acid, and the structure of the diol. nih.govresearchgate.net

This reversible complexation is the foundation for the use of this compound derivatives in sensors and responsive materials. For example, hydrogels cross-linked with boronate esters can exhibit glucose-responsive behavior; the presence of glucose (a polyol) competes for binding with the boronic acid groups, leading to a change in the material's properties. researchgate.netnih.gov The binding affinity between various boronic acids and diols has been studied extensively, providing a basis for designing systems with tailored responsiveness. nih.gov

Table 2: Research Findings on Boronic Acid-Diol Complexation

| Research Focus | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| pH Dependence | The strongest binding between phenylboronic acid (PBA) and diols is often achieved around neutral pH. researchgate.net | Allows for tuning the binding and release of diols by adjusting pH, critical for creating responsive systems. researchgate.net | researchgate.net |

| Glucose Responsiveness | Glucose, with its 1,2-cis-diol structure, competes with other diols to bind with boronic acid groups, disrupting polymer crosslinking. researchgate.net | Enables the design of smart materials, such as glucose-responsive micelles for insulin (B600854) delivery. researchgate.netnih.gov | researchgate.netnih.gov |

| Structure-Reactivity | Binding affinity is governed by factors including boronic acid pKa, diol pKa, and steric hindrance. nih.gov | Provides a framework for predicting and designing boronic acids with high affinity for specific diols. nih.gov | nih.gov |

| Catalytic Phosphorylation | Hemiboronic acids can catalytically activate diols, enabling selective monophosphorylation. rsc.org | Offers a method for selective chemical modification of complex polyols like saccharides. rsc.org | rsc.org |

The ability of phenylboronic acids to bind diols extends to a wide range of biologically important molecules, including saccharides, glycoproteins, and nucleotides. nih.govnih.gov This molecular recognition capability is the basis for their use in diagnostics and targeted therapies.

Theophylline (B1681296), a methylxanthine drug used in respiratory therapies, presents a biologically relevant scaffold for potential complexation. nih.govwikipedia.orgnih.gov As a purine (B94841) derivative, theophylline possesses several sites for non-covalent interactions, including nitrogen atoms for hydrogen bonding and an aromatic heterocyclic system capable of π-stacking. wikipedia.orgpharmgkb.org While direct complexation with a diol-like moiety is not its primary interaction mode, the principles of host-guest chemistry suggest that phenylboronic acids could form molecular complexes with such scaffolds. thno.orgmdpi.com The interaction could be driven by a combination of hydrogen bonding between the boronic acid's hydroxyl groups and the nitrogen or oxygen atoms of theophylline, as well as π-stacking between the respective aromatic rings. Such host-guest complexation could potentially be used to modulate the solubility or delivery of the drug molecule. thno.orgdrugbank.com

Self-Assembly and Self-Organization of Boronic Acid Systems

Supramolecular chemistry, often described as "chemistry beyond the molecule," investigates the formation of complex, well-defined systems through non-covalent interactions between molecules. csic.esbbau.ac.in In the context of boronic acid systems, self-assembly is a fundamental process where individual molecules spontaneously organize into ordered, hierarchical structures. csic.esfrontiersin.org This organization is not random but is directed by the specific chemical information encoded within the constituent molecules. csic.es

The primary drivers of this self-organization are a combination of non-covalent interactions, including hydrogen bonding, π-π stacking between aromatic rings, hydrophobic interactions, and van der Waals forces. bbau.ac.infrontiersin.orgnih.gov For molecules like this compound, the phenyl group provides opportunities for π-π stacking and hydrophobic interactions, while the boronic acid group can participate in hydrogen bonding. bbau.ac.in This interplay of forces allows the molecules to arrange into larger, stable supramolecular structures. frontiersin.org The process is a "bottom-up" approach to creating nanoscale structures, where the final architecture is determined by the collective balance of these weak, non-covalent forces. csic.esfrontiersin.org

Formation of Supramolecular Gels and Networks

A significant outcome of the self-assembly of boronic acid derivatives is the formation of supramolecular gels. nii.ac.jp These are physical gels created by low-molecular-weight gelators (LMWGs) that self-assemble into extensive three-dimensional networks, entrapping solvent molecules and causing the system to solidify. nii.ac.jpchalmers.se Unlike covalently cross-linked polymer gels, supramolecular gels are held together by reversible, non-covalent bonds, which makes them dynamic and responsive to external stimuli. nih.govnii.ac.jp

The formation of these networks relies on the directional and cooperative nature of interactions like hydrogen bonding and π-π stacking. nih.govmdpi.com For instance, molecules can be designed to form fibrous structures that entangle to create the gel network. mdpi.com The properties of these gels, such as their stability and mechanical strength, are directly influenced by the molecular structure of the gelator and the type of non-covalent forces at play. nih.gov

A key feature of supramolecular gels is their potential for stimuli-responsiveness. nih.govmdpi.com Because the underlying non-covalent interactions are relatively weak, they can be disrupted or altered by external triggers such as changes in pH, temperature, or the introduction of specific ions or molecules. mdpi.com This can lead to a reversible transition between the gel state and a liquid (sol) state, making these materials suitable for applications in sensing and smart materials. nii.ac.jpmdpi.com For example, hydrogels based on C3-symmetric amides have been shown to undergo a gel-to-sol transition in the presence of specific anions like fluoride (B91410) and cyanide, demonstrating size-selective anion sensing. mdpi.com

| Interaction Type | Description | Relevance to Boronic Acid Systems |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov | The boronic acid group (-B(OH)₂) can act as a hydrogen bond donor and acceptor, facilitating the formation of extended networks between molecules. |

| π–π Stacking | Attractive, non-covalent interactions between the electron clouds of aromatic rings. bbau.ac.in | The phenyl group in this compound allows for π-π stacking, which helps to stabilize the self-assembled fibrous structures within the gel. mdpi.com |

| Hydrophobic Interactions | The tendency of nonpolar molecules or molecular segments to aggregate in an aqueous solution and exclude water molecules. bbau.ac.in | The butyl and phenyl groups contribute to the molecule's hydrophobicity, promoting aggregation in aqueous environments, a key step in hydrogel formation. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. frontiersin.org | These forces contribute to the overall stability of the self-assembled network by promoting close packing of the molecules. frontiersin.org |

Dynamic Covalent Chemistry in Supramolecular Architectures

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create complex and adaptable molecular systems. wikipedia.org Unlike the non-covalent interactions that define classical supramolecular chemistry, DCC involves the making and breaking of covalent bonds, but under conditions where the process is reversible and reaches a state of thermodynamic equilibrium. csic.eswikipedia.org This unique feature allows for "error correction" and reorganization within the molecular assembly. wikipedia.org

Boronic acids are exemplary building blocks in the field of DCC. wikipedia.org Their chemistry is dominated by two key reversible reactions:

Boronic Ester Formation : Boronic acids react with compounds containing 1,2- or 1,3-diol groups (like sugars or catechols) to form stable five- or six-membered cyclic esters. researchgate.netmdpi.com This reaction is highly reversible and typically pH-sensitive; the ester bond forms under alkaline conditions and dissociates in acidic environments. researchgate.net

Boroxine (B1236090) Formation : Boronic acids can undergo self-condensation, eliminating water to form cyclic trimers known as boroxines. mdpi.com This reaction is also reversible and contributes to the formation of dynamic networks. mdpi.com

The reversible nature of these bonds is central to creating dynamic supramolecular architectures. csic.es When incorporated into polymer chains or self-assembling systems, these dynamic covalent bonds act as adaptable cross-links. wikipedia.orgcsic.es This leads to the formation of materials known as covalent adaptable networks (CANs) or vitrimers, which combine the stability of traditional thermoset plastics with the reprocessability of thermoplastics. wikipedia.orgmdpi.com For example, hydrogels have been created using polymers functionalized with 2-formylphenylboronic acid, which can form dynamic covalent bonds with diols or nitrogen nucleophiles, resulting in self-healing materials. csic.es The dynamic linkages allow the network to rearrange and repair itself when damaged. mdpi.comcsic.es This strategy has also been applied in drug delivery, where multidomain peptides are engineered to form hydrogels that engage in dynamic covalent bonding with boronic acid-containing drugs, allowing for prolonged and controlled release. nih.gov

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Boronic Ester Formation | Boronic Acid + cis-Diol | Cyclic Boronic Ester | Reversible and pH-dependent; forms stable 5- or 6-membered rings; crucial for molecular recognition and sensing of sugars. researchgate.netmdpi.com |

| Boroxine Formation | Boronic Acid (self-condensation) | Boroxine (cyclic trimer) | Reversible dehydration reaction; forms rigid, planar B₃O₃ rings; used in the construction of covalent organic frameworks (COFs). wikipedia.orgmdpi.com |

| Iminoboronate Formation | 2-formylphenylboronic acid + Amine | Iminoboronate adduct | Forms a stable boron-nitrogen dative bond, allowing imine formation even in aqueous media; used in self-healing hydrogels. csic.es |

Advanced Analytical Chemistry Methodologies

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. researchgate.net For phenylbutylboronic acid, this often involves targeting its functional groups to improve detectability and chromatographic behavior, especially for trace-level analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for sensitive and selective quantification. However, some molecules, particularly smaller organic acids, may exhibit poor ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source. researchgate.net Isotopic-tagged derivatization is a high-performance strategy developed to overcome these challenges.

This technique involves reacting the analyte with a derivatizing reagent that exists in two isotopic forms: a light version (e.g., containing ¹²C) and a heavy version (e.g., containing ¹³C). nih.gov By labeling the analyte, this method introduces several key advantages for LC-MS/MS analysis. The derivatization can introduce a permanently charged group or a moiety with high proton affinity, significantly enhancing ESI efficiency by orders of magnitude. nih.govmdpi.com

In practice, a known amount of the heavy-isotope-labeled standard is spiked into a sample, which is then derivatized alongside the endogenous, light-isotope analyte. The resulting light and heavy derivatives co-elute during chromatography but are distinguished by the mass spectrometer based on their mass difference. This allows for highly accurate and precise quantification, as matrix effects and variations in ionization efficiency are internally corrected. Research on other organic acids has shown this approach can lower limits of quantification to the picomolar or femtomolar level. nih.gov While specific applications for this compound are not widely documented, the principles demonstrated with other challenging analytes like carboxylic acids and organophosphorus acids are directly applicable. nih.govmdpi.com

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Sensitivity | Introduces a tag that improves ionization efficiency, potentially by 2-4 orders of magnitude. | nih.gov |

| Improved Quantification Accuracy | The heavy-labeled internal standard co-elutes and experiences the same matrix effects as the analyte, allowing for precise ratiometric measurement. | nih.gov |

| Improved Chromatography | Derivatization can alter the polarity of the analyte, leading to better retention and peak shape in reversed-phase liquid chromatography. | nih.gov |

| Facilitated Peak Identification | The presence of a distinct isotopic pair in the mass spectrum makes it easier to identify the analyte peak in a complex sample matrix. | nih.gov |

Derivatization can also be employed to tag an analyte with a chromophore or a fluorophore, rendering it detectable by more common analytical instruments like HPLC with UV-Visible or fluorescence detectors. researchgate.net This process chemically modifies a specific functional group to attach the desired tag. libretexts.org

For this compound, the boronic acid moiety is a prime target for derivatization. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, creating five- or six-membered cyclic boronate esters. nih.gov This specific reactivity can be exploited by using a derivatizing agent that contains a diol functionality as well as a fluorescent or UV-active tag. The reaction attaches the tag to the boronic acid, allowing for highly sensitive detection.

The goal of this type of derivatization is to transform a substance that may have low UV absorption into a product with high sensitivity for UV or fluorescence detection. researchgate.net This is particularly useful for quantifying the compound at low concentrations when advanced instrumentation like mass spectrometry is not available.

| Target Functional Group | Reagent Class Example | Detection Method | Reference |

|---|---|---|---|

| Amines, Amino Acids | o-Phthalaldehyde (OPA) | Fluorescence | libretexts.org |

| Amines, Phenols | Dansyl Chloride (DNS-Cl) | Fluorescence | researchgate.net |

| Carboxylic Acids | Alkyl Halides (e.g., 5-(Bromomethyl)fluorescein) | Fluorescence | thermofisher.com |

| Alcohols, Amines | Phenyl isocyanate | UV-Visible | researchgate.net |

| Carbonyls | 2,4-Dinitrophenylhydrazine (DNPH) | UV-Visible | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives. These techniques probe the molecular structure by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, the analysis of other nuclei can offer unique insights.

¹⁹F NMR is a particularly powerful analytical tool for several reasons. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive and easy to detect, similar to protons. magritek.com A key advantage of ¹⁹F NMR is its very large chemical shift range, which is much wider than that for ¹H NMR. This significantly reduces the likelihood of signal overlap, even in complex mixtures, making spectral interpretation more straightforward. magritek.com

In the context of this compound, ¹⁹F NMR becomes relevant when the compound is reacted with or analyzed in the presence of fluorine-containing reagents. For example, if a derivatization strategy involved attaching a trifluoromethyl (-CF₃) group, ¹⁹F NMR would be the ideal method to confirm the success of the reaction and characterize the new product. The chemical shift, signal multiplicity, and coupling constants of the fluorine signals provide detailed information about the local chemical environment of the fluorine atoms. rsc.orgman.ac.uk

| Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) | Reference |

|---|---|---|

| Trichlorofluoromethane (CFCl₃) | 0.00 | colorado.edu |

| Trifluoroacetic acid (CF₃COOH) | -76.55 | colorado.edu |

| Hexafluorobenzene (C₆F₆) | -164.9 | colorado.edu |

| Fluorobenzene (C₆H₅F) | -113.15 | colorado.edu |

| Trifluorotoluene (C₆H₅CF₃) | -63.72 | colorado.edu |

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) offers the most definitive structural information. This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry. lcc-toulouse.fr If this compound were to form a crystalline complex with another molecule, XRD would be the premier method to elucidate the exact nature of the intermolecular interactions holding the complex together. mdpi.com

Powder X-ray diffraction (PXRD) is another valuable technique, used for the analysis of polycrystalline materials. While it does not provide the atomic-level detail of single-crystal XRD, it is excellent for phase identification, assessing sample purity, and refining unit cell parameters. researchgate.netresearchgate.net For instance, PXRD could be used to confirm the identity of a bulk powder sample of this compound by comparing its diffraction pattern to a known standard.

| Technique | Sample Type | Information Obtained | Reference |

|---|---|---|---|

| Single-Crystal XRD | Single crystals | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute configuration. | lcc-toulouse.frmdpi.com |

| Powder XRD (PXRD) | Polycrystalline powders | Phase identification, crystal lattice parameters, sample purity, crystallite size, crystal structure refinement (Rietveld). | lcc-toulouse.frresearchgate.net |

Chromatographic Separations and Method Development

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of this compound, enabling its separation from impurities and quantification. ymc.co.jp Developing a robust HPLC method is a systematic process that involves optimizing several key parameters to achieve the desired resolution, peak shape, and analysis time. molnar-institute.com

The most common separation mode for a moderately nonpolar compound like this compound is reversed-phase HPLC. molnar-institute.com Method development typically begins with screening different columns and mobile phase conditions to map the available selectivity. elementlabsolutions.com

Key parameters in HPLC method development include:

Mobile Phase Composition : A mixture of water (or an aqueous buffer) and an organic modifier is used. Acetonitrile and methanol (B129727) are the most common modifiers, and switching between them can significantly alter selectivity due to their different physicochemical properties. elementlabsolutions.com

Mobile Phase pH and Buffer : The pH of the mobile phase must be controlled, especially for ionizable compounds. For this compound, maintaining a consistent pH is important for reproducible retention times. Volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred for LC-MS compatibility, while phosphate (B84403) buffers can be used for standard UV detection. molnar-institute.comelementlabsolutions.com Using a modifier like 0.1% trifluoroacetic acid (TFA) can improve peak shape for some compounds but requires rigorous column re-equilibration between runs. chromatographyonline.com

Gradient Elution : A screening gradient, such as running from 5% to 95% organic modifier, is often used initially to elute all components of a sample and determine the approximate solvent strength needed for separation. chromatographyonline.com The gradient slope and time are then optimized to maximize resolution.

Column Selection : Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) offer different retention mechanisms and selectivities. Screening a variety of columns is a crucial step in finding the optimal separation conditions.

The ultimate goal is a robust method that provides acceptable resolution and can be reliably transferred between different HPLC systems. molnar-institute.com

| Parameter | Considerations | Common Choices | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Analyte polarity, shape, and functional groups. | C18, C8, Phenyl-Hexyl, Biphenyl (B1667301). | elementlabsolutions.com |

| Mobile Phase Organic Modifier | Affects retention and selectivity. | Acetonitrile, Methanol. | elementlabsolutions.com |

| Mobile Phase Aqueous Component | Controls pH and provides buffering capacity. | 0.1% Formic Acid, 0.1% TFA, Ammonium Acetate, Phosphate Buffer. | molnar-institute.com |

| Elution Mode | Isocratic for simple mixtures; Gradient for complex mixtures or wide polarity range. | Isocratic or Gradient. | chromatographyonline.com |

| Temperature | Affects retention time, viscosity, and selectivity. | Typically controlled between 25-40 °C. | molnar-institute.com |

Biological Interactions and Chemical Probes in Research

Molecular Probes for Biomolecule Interactions

The study of biomolecular interactions is fundamental to understanding cellular processes. il-biosystems.comlongdom.org Molecular probes are essential tools in this field, allowing researchers to investigate these interactions with high specificity and sensitivity. nih.gov Phenylbutylboronic acid and its derivatives have emerged as valuable scaffolds in the design of such probes.

Design and Synthesis of Fluorine-Labeled Probes

Fluorine-18 is a favored radionuclide for positron emission tomography (PET) due to its advantageous nuclear and chemical properties. frontiersin.org The design of 18F-labeled molecular probes has become a significant area of research in radiochemistry and radiopharmaceuticals. frontiersin.org Triphenylamine derivatives, which can include a boronic acid group, are versatile in the design of fluorescent probes and can be readily modified for further functionalization. sioc-journal.cn

The synthesis of these probes often involves labeling with a reporter molecule, such as a fluorophore. For instance, dual-labeled probes, commonly used in qPCR, are oligonucleotides with a reporter dye at the 5' end and a quencher at the 3' end. sigmaaldrich.com The quencher suppresses the reporter's fluorescence until the probe binds to its target, causing a conformational change that separates the two, resulting in a measurable fluorescent signal. sigmaaldrich.comnih.gov Various methods have been developed for the synthesis of 18F-labeled fluorescent dyes, which are crucial for creating dual-mode molecular imaging agents. mdpi.com

A key aspect of probe design is ensuring specificity and high affinity for the target biomolecule. This can be achieved through modifications like incorporating Locked Nucleic Acids (LNA) or a Minor Groove Binder (MGB) to enhance thermal stability and hybridization specificity. sigmaaldrich.com

Investigation of Conformational Changes in Biomolecules

Biomacromolecules are dynamic entities that undergo conformational changes in response to various stimuli, such as ligand binding. wikipedia.orgnih.gov These changes are often critical for their biological function. nih.gov Several biophysical techniques, including fluorescence spectroscopy, are employed to study these structural alterations. wikipedia.orgnih.gov

Fluorescent probes, like those derived from pyrene (B120774), are particularly useful for monitoring protein conformation and dynamics. mdpi.com Changes in the probe's microenvironment, resulting from protein conformational shifts, can be detected through alterations in its fluorescence emission spectrum. mdpi.com For instance, a study on cellular retinoic acid-binding protein I (CRABP I) utilized fluorescence to monitor conformational changes induced by different anions. nih.gov

The use of specifically designed probes allows for the real-time, quantitative analysis of these conformational changes. For example, second-harmonic generation (SHG) with a site-specifically attached probe can determine the tilt angle of the probe, reflecting protein motion. wikipedia.org Similarly, pulsed electron-electron double resonance (PELDOR) spectroscopy, combined with rapid-freeze techniques, can track conformational changes in proteins with high temporal and spatial resolution. ethz.ch

Enzyme Inhibition and Modulation Studies

Enzyme inhibitors are crucial molecules in both biological research and medicine. medicoapps.org They can act reversibly or irreversibly and are classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. medicoapps.orgsavemyexams.com

This compound Moieties as Inhibitors (e.g., Lonp1 protease inhibitors)

The boronic acid moiety is a key feature in a number of enzyme inhibitors due to the ability of the boron atom to form stable, covalent complexes with active site residues, particularly serine. nih.govnih.gov this compound derivatives have been investigated as inhibitors of various enzymes.

A significant example is their role as inhibitors of Lon protease homolog 1 (LONP1), a mitochondrial protease that is a promising pharmacological target. nih.govmdpi.com Dysregulation of LONP1 is implicated in several diseases, making its inhibition a key area of research. mdpi.com Structure-based drug design has led to the development of selective boronic acid-based LONP1 inhibitors. nih.gov For instance, bortezomib (B1684674), a dipeptidyl boronic acid, has been shown to inhibit LONP1. mdpi.comrcsb.org Research has also focused on developing nanomolar LONP1 inhibitors with minimal activity against other proteases like the 20S proteasome, to serve as specific tool compounds for studying LONP1 biology. nih.gov

Structure-Activity Relationship Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of enzyme inhibitors. gardp.org These studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. gardp.orgresearchgate.net

For boronic acid-based inhibitors, SAR studies have provided valuable insights. In the context of LONP1 inhibitors, modifications to the this compound scaffold have been explored to enhance inhibitory activity and selectivity. nih.gov For example, studies on benzoic acid derivatives as α-amylase inhibitors revealed that the position of hydroxyl groups on the benzene (B151609) ring significantly influences inhibitory potency. nih.gov Specifically, a hydroxyl group at the 2-position was found to enhance the inhibitory activity. nih.gov Such findings are crucial for the rational design of more effective enzyme inhibitors. ju.edu.joiomcworld.com

| Compound Class | Enzyme Target | Key SAR Findings |

|---|---|---|

| Benzoic Acid Derivatives | α-Amylase | A hydroxyl group at the 2-position of the benzene ring enhances inhibitory activity. nih.gov |

| Boronic Acid Derivatives | Lonp1 Protease | Dipeptidyl boronic acids show potent inhibition. nih.govmdpi.comrcsb.org |

| Manzamine Analogues | Glycogen Synthase Kinase-3β (GSK-3β) | Specific modifications can improve antineuroinflammatory and antimalarial activity. nih.gov |

Fluorescence-Based Assays for Biological Research

Fluorescence-based assays are widely used in biological research due to their high sensitivity, convenience, and suitability for high-throughput screening. promega.comkoreascience.kr These assays utilize fluorescently labeled molecules to detect and quantify biological processes. bmglabtech.com

One common application is in enzyme-linked assays, where an enzyme's activity is measured by its ability to convert a fluorogenic substrate into a fluorescent product. promega.com For example, a fluorescence-based assay for fatty acid amide hydrolase (FAAH) was developed using a fluorogenic substrate, 2-oxo-2H-chromen-7-yl decanoate (B1226879) (DAEC), which is hydrolyzed by FAAH to produce a highly fluorescent coumarin. koreascience.kr

Fluorescence polarization (FP) is another powerful technique used in assays for RNA synthesis and other biomolecular interactions. bmglabtech.com The FP of a fluorescently labeled nucleic acid changes upon binding to another molecule, providing a direct readout of the interaction. bmglabtech.com Furthermore, fluorescence-based assays are valuable for identifying compounds that target specific cellular pathways, such as a novel assay designed to find nematocidal compounds that disrupt the blood-feeding pathway in parasites. mdpi.com These assays often rely on fluorescent dyes that can permeate the cells of non-viable organisms, allowing for a direct measure of viability. mdpi.comresearchgate.net

| Assay Type | Principle | Application Example |

|---|---|---|

| Enzyme-Linked Assay | Enzymatic conversion of a fluorogenic substrate to a fluorescent product. promega.com | Detection of alkaline phosphatase activity using AttoPhos® Substrate. promega.com |

| Fatty Acid Amide Hydrolase (FAAH) Assay | Hydrolysis of a fluorogenic substrate (DAEC) by FAAH to produce fluorescent coumarin. koreascience.kr | Screening for FAAH inhibitors. koreascience.kr |

| Fluorescence Polarization (FP) Assay | Change in fluorescence polarization of a labeled molecule upon binding to a target. bmglabtech.com | Monitoring RNA synthesis by influenza virus polymerase. bmglabtech.com |

| Viability Assay | Use of fluorescent dyes that selectively stain non-viable cells. mdpi.com | Screening for nematocidal compounds. mdpi.com |

FRET-Based Assays for Protease Activity and Other Interactions

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. researchgate.net In biological research, FRET-based assays are powerful tools for measuring molecular interactions, including protease activity. mdpi.com These assays typically employ a substrate peptide labeled with a donor fluorophore and an acceptor quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal. researchgate.net Upon cleavage of the peptide by a protease, the donor and quencher are separated, disrupting FRET and resulting in a measurable increase in fluorescence. nsf.gov

While this compound itself is not a direct component of the FRET substrate, boronic acid derivatives have been evaluated as inhibitors in FRET-based protease assays. For instance, a series of β-amido boronic acids were tested for their ability to inhibit the recombinant main protease (Mpro) of SARS-CoV-2 in a FRET-based assay. mdpi.comresearchgate.net In this setup, the boronic acid compounds were incubated with the enzyme before the addition of a fluorogenic substrate. A reduction in the rate of fluorescence increase indicated that the boronic acid derivative was successfully inhibiting the protease's activity. mdpi.com

Beyond protease inhibition, FRET-based reporter systems have also been developed to study the kinetics of reactions involving boronic acids. A novel FRET-based assay was designed to monitor the rapid conjugation reaction between ortho-boronoaldehydes and various nucleophiles. researchgate.net This system uses a donor dye (Cy3) functionalized with the boronoaldehyde and an acceptor dye (Cy5) functionalized with a nucleophile. researchgate.net The formation of a bond between the two brings the dyes into close proximity, enabling FRET and allowing for highly sensitive and accurate tracking of the reaction kinetics under various conditions. researchgate.net

Mechanism of Signal Generation in Biological Probes

Chemical probes are small molecules used to study and manipulate biological systems, with their utility often depending on a mechanism that generates a detectable signal upon interaction with a target. thno.org For probes based on this compound and other aryl boronates, a primary mechanism for signal generation involves oxidative deboronation. frontiersin.org